B1575243 MART-1(51-61)

MART-1(51-61)

Cat. No. B1575243
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanoma antigen recognized by T-cells 1;  MART-1

Scientific Research Applications

Immunogenicity in Melanoma Treatment

MART-1(51-61) is recognized for its role in melanoma treatment. Research has shown that the Melan-A/MART-1 gene encodes an HLA-DR4-presented peptide recognized by CD4+ T cells. This peptide can induce the expansion of specific CD4+ T cells derived from normal DR4+ donors or DR4+ patients with melanoma, leading to a potential immunotherapeutic approach for generating, augmenting, and quantifying specific CD4+ T cell responses against melanoma in vivo (Zarour et al., 2000).

Melanoma Antigen Characterization

MART-1 is a melanoma antigen recognized by T cells and is expressed in melanocytes and melanoma cells. Research involving the production of recombinant human MART-1 protein and development of specific antibodies for MART-1 has facilitated the characterization of this antigen. This characterization is crucial for understanding melanoma biology and may aid in the development and monitoring of immunotherapies for melanoma patients (Kawakami et al., 1997).

Role in Pigmentation and Melanogenesis

MART-1 plays an important role in melanogenesis, the process of pigment production in melanocytes. It forms a complex with the melanosomal matrix protein PMEL17/GP100, affecting its expression, stability, trafficking, and processing. This interaction is critical for melanosome structure and maturation, indicating that MART-1 is indispensable for the function of PMEL17 and, by extension, in regulating mammalian pigmentation (Hoashi et al., 2005).

Diagnostic and Prognostic Marker in Melanoma

The expression of MART-1 and its interaction with HLA-A2 is a key factor in the immunotherapy of melanoma. Its expression pattern in melanocytic lesions and melanoma cells provides valuable information for diagnosis. The down-regulation of MART-1 and HLA-A2 in melanoma cells correlates with poor prognosis, suggesting their importance as diagnostic and prognostic markers in melanoma (Kageshita et al., 2001).

Use in Vaccine Development for Melanoma

MART-1 is used in the development of vaccines for melanoma. Polynucleotide immunization and the generation of specific anti-MART-1 monoclonal antibodies have been explored for creating effective melanoma vaccines. This approach holds promise for generating immune responses specific to melanoma, potentially leading to more effective treatments (Lee et al., 2000).

properties

Product Name

MART-1(51-61)

sequence

RNGYRALMDKS

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Melanoma antigen recognized by T-cells 1 (51-61); MART-1(51-61)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.